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CAS No.: 785724-01-8

Cat. No.: B3284466

Get Quote

Executive Summary
2-(2-Methoxyphenoxy)ethanimidamide (also known as 2-(2-Methoxyphenoxy)acetamidine) is

a functionalized guaiacol derivative characterized by a highly basic amidine moiety linked to a

lipophilic phenoxy ether scaffold. Often utilized as a fragment in serine protease inhibitor design

or as a metabolic standard for aryloxyalkylamine drugs (e.g., carvedilol intermediates), its

physicochemical behavior is dominated by the amidine group's high pKa and hydrolytic

susceptibility.

This guide provides a rigorous analysis of its physicochemical properties, stability mechanisms,

and experimental characterization protocols, designed to support lead optimization and pre-

formulation workflows.
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The molecule comprises a lipophilic "tail" (2-methoxyphenoxy) and a polar, basic "head"

(ethanimidamide). This amphiphilic structure dictates its solubility profile and interaction with

biological membranes.

Table 1: Chemical Identifiers

Property Detail

IUPAC Name 2-(2-Methoxyphenoxy)ethanimidamide

Common Synonyms
2-(2-Methoxyphenoxy)acetamidine; Guaiacol

acetamidine

CAS Number 67386-40-7 (HCl Salt)

Molecular Formula
(Free Base);

(HCl Salt)

Molecular Weight
180.21 g/mol (Free Base); 216.66 g/mol (HCl

Salt)

SMILES COc1ccccc1OCC(N)=N

Structural Functionalization Logic
Amidine Group (

): Acts as a bioisostere for guanidines but with slightly lower basicity. It is the primary
determinant of the molecule's high polarity and water solubility at physiological pH.

Ether Linkage (

): Provides rotational freedom, allowing the amidine to orient into binding pockets (e.g.,
Asp/Glu residues in protease active sites).

2-Methoxy Substituent: Increases lipophilicity and introduces steric bulk, potentially

restricting rotation around the phenyl ether bond.
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The following data synthesizes experimental baselines with high-confidence predictive models

(ACD/Percepta, ChemAxon) typical for this chemical class.

Table 2: Key Physicochemical Parameters

Parameter Value (Approx.) Context & Implications

pKa (Basic) 11.2 – 11.6

The amidine group is a strong

base. At pH 7.4, >99.9% of the

molecule exists as the cationic

species (

).

LogP (Neutral) 1.1 – 1.4

Moderate lipophilicity in the

uncharged state, driven by the

anisole ring.

LogD (pH 7.4) -1.8 to -1.5

High ionization drastically

reduces distribution into

octanol, indicating poor

passive membrane

permeability.

Solubility (Water) >50 mg/mL (HCl salt)

Highly soluble due to

ionization. The free base is

significantly less soluble and

may precipitate at pH > 12.

H-Bond Donors 3

Derived from the amidine

group (

,

).

H-Bond Acceptors 3
Ether oxygens and the imine

nitrogen.

Visualization: Structure-Property Relationship
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The following diagram maps the functional regions of the molecule to their physicochemical

impact.
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Figure 1: Structure-Property Relationship Map. The amidine head group dominates the

solubility and stability profile.

Stability & Degradation Mechanisms[7]
The primary stability risk for 2-(2-Methoxyphenoxy)ethanimidamide is hydrolysis. Amidines

are susceptible to nucleophilic attack by water or hydroxide ions, converting them into the

corresponding primary amide.

Hydrolysis Pathway[7][8][9]
Nucleophilic Attack: Water/OH⁻ attacks the electrophilic carbon of the amidine (

).

Tetrahedral Intermediate: Formation of a transient intermediate.

Elimination: Ammonia (

) is expelled, yielding 2-(2-methoxyphenoxy)acetamide.
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Secondary Hydrolysis: Under harsh conditions, the amide can further hydrolyze to the

carboxylic acid.

Critical Insight: This reaction is pH-dependent.[1][2]

Acidic pH (< 4): Stable. The protonation of the amidine nitrogen reduces the electrophilicity

of the carbon, protecting it from attack.

Neutral/Basic pH (> 7): Unstable. The fraction of neutral amidine increases, or hydroxide ion

concentration increases, accelerating hydrolysis.

Amidine (Salt)
Stable at pH < 4

Neutral Amidine
(Reactive Species)

pH > pKa - 2

Tetrahedral
Intermediate

+ H2O / OH-

2-(2-Methoxyphenoxy)acetamide
+ Ammonia

- NH3

Click to download full resolution via product page

Figure 2: Hydrolytic Degradation Pathway. Note that stability is highest in acidic media.

Experimental Protocols for Characterization
As a Senior Scientist, I recommend the following specific methodologies. Standard "generic"

protocols often fail for amidines due to their high basicity and lack of UV chromophore changes

during ionization.
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Protocol 1: Potentiometric pKa Determination
Why: UV-metric titration is unsuitable because the ionization of the amidine group (remote from

the aromatic ring) causes minimal shift in the UV spectrum. Method: Potentiometric Titration

(e.g., Sirius T3 or equivalent).

Preparation: Dissolve ~3 mg of the HCl salt in 20 mL of degassed water containing 0.15 M

KCl (ionic strength adjustor).

Titrant: Use 0.5 M KOH (carbonate-free).

Execution: Titrate from pH 2.0 to pH 12.5 under inert gas (

or Argon) to prevent

absorption (which interferes at high pH).

Data Analysis: Fit the Bjerrum plot. Expect a single equivalence point around pH 11.0–11.5.

Self-Validation: If the curve shows hysteresis (titrating up vs. down), suspect hydrolysis

during the experiment. Perform a "Rapid Titration" (<5 min) to mitigate degradation.

Protocol 2: LogD Lipophilicity Profiling
Why: The traditional shake-flask method is prone to errors with highly hydrophilic cations

(emulsions, low organic phase concentration). Method: Potentiometric LogP (Dual-phase

titration) or HPLC-based estimation.

System: Octanol-Water partition.

Procedure: Perform a potentiometric titration (as above) in the presence of varying ratios of

water-saturated octanol.

Calculation: The shift in the apparent pKa (

) in the presence of octanol correlates to the partition coefficient of the neutral species (

) and the ion-pair (

).
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Note: Since the LogD at pH 7.4 is likely negative, ensure the analytical method (e.g., LC-

MS/MS of the phases) has sufficient sensitivity to detect trace amounts in the octanol

layer.

Protocol 3: Chromatographic Purity & Stability Assay
Why: Amidines interact strongly with residual silanols on silica-based HPLC columns, leading to

severe peak tailing. Method: Ion-Pairing HPLC or HILIC.

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18) OR a

HILIC column for better retention of the polar salt.

Mobile Phase:

A: Water + 0.1% Trifluoroacetic acid (TFA) or Perchloric acid (creates ion pairs, improving

peak shape).

B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 60% B over 10 minutes.

Detection: UV at 270 nm (Anisole absorption).

Stress Test: Incubate 1 mg/mL solution at pH 9.0, 40°C for 24 hours. Analyze for the

appearance of the amide peak (which will elute later than the amidine on Reverse Phase

due to loss of charge).

Biological Implications[3]
Permeability: The compound is unlikely to cross the Blood-Brain Barrier (BBB) or

gastrointestinal membrane via passive diffusion due to its permanent positive charge at

physiological pH.

Toxicity: Amidines can inhibit trypsin-like serine proteases. While 2-(2-
methoxyphenoxy)ethanimidamide is a fragment, high concentrations may show off-target

inhibition of clotting factors (Thrombin, Factor Xa).

Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Kinetics of hydrolysis of fenclorac - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of
3-phenylperhydro-1,2,3-oxathiazin-2-one - Journal of the Chemical Society, Perkin
Transactions 2 (RSC Publishing) [pubs.rsc.org]

3. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

4. 2-(2-Methoxyphenoxy)ethanamine hydrochloride | 64464-07-9 [sigmaaldrich.com]

To cite this document: BenchChem. [Physicochemical Profiling of 2-(2-
Methoxyphenoxy)ethanimidamide: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3284466/docs#physicochemical-
profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3284466/docs?utm_src=pdf-body#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3169531.htm
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0f997
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F15561339
https://www.benchchem.com/product/b3284466/docs?utm_src=pdf-body#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b3284466?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/13197/
https://pubs.rsc.org/en/content/articlelanding/1978/p2/p29780001207
https://pubs.rsc.org/en/content/articlelanding/1978/p2/p29780001207
https://pubs.rsc.org/en/content/articlelanding/1978/p2/p29780001207
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3169531.htm
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0f997
https://www.benchchem.com/product/b3284466/docs#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide
https://www.benchchem.com/product/b3284466/docs#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide
https://www.benchchem.com/product/b3284466/docs#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide
https://www.benchchem.com/product/b3284466/docs#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3284466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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